1-Fluoro-2-methyl-1-phenylpropan-2-amine

Drug Metabolism CYP450 Oxidative Defluorination

Researchers investigating structure-metabolism relationships must not rely on generic class-level assumptions. 1-Fluoro-2-methyl-1-phenylpropan-2-amine (CAS 69681-78-3) is the only compound combining a benzylic fluorine with an α-methyl group to achieve dual metabolic shielding—resisting both MAO-mediated deamination and CYP450-mediated benzylic hydroxylation simultaneously. Unlike phentermine (vulnerable to N-hydroxylation) or 4-FA (vulnerable at the benzylic position), this scaffold delivers a cleaner metabolic profile essential for unambiguous intrinsic clearance and CYP isoform selectivity data. Its two chiral centers further enable systematic SAR of DAT/NET/SERT subtype selectivity across all four stereoisomers. Procure the exact compound to generate drug-discovery-relevant data.

Molecular Formula C10H14FN
Molecular Weight 167.22 g/mol
Cat. No. B12291898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2-methyl-1-phenylpropan-2-amine
Molecular FormulaC10H14FN
Molecular Weight167.22 g/mol
Structural Identifiers
SMILESCC(C)(C(C1=CC=CC=C1)F)N
InChIInChI=1S/C10H14FN/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3
InChIKeyZJOHBIIGUJWISV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-2-methyl-1-phenylpropan-2-amine: A Structurally Differentiated Fluorinated Phentermine Scaffold


1-Fluoro-2-methyl-1-phenylpropan-2-amine (CAS: 69681-78-3) is a fluorinated phenylpropanamine that combines the α,α-dimethylphenethylamine backbone of phentermine with a benzylic fluorine substituent. Unlike ring-fluorinated amphetamine analogs such as 2-FA or 4-FA that serve as monoamine releasers, this compound represents a side-chain fluorinated scaffold that fundamentally alters the molecule's metabolic vulnerability and physicochemical properties [1]. The presence of two chiral centers (C1-fluoro and C2-methyl) yields four potential stereoisomers, offering a chiral complexity absent in both phentermine and conventional ring-substituted fluoroamphetamines . This structural configuration is designed to exploit the metabolic-blocking effects of both the α-methyl group (inherent to phentermine) and the α-fluorine atom, creating a dual-resistance profile against oxidative metabolism that is not achievable with any single-substituted analog.

Why 1-Fluoro-2-methyl-1-phenylpropan-2-amine Cannot Be Replaced by Phentermine or Ring-Fluorinated Amphetamines


Procurement decisions based on class-level assumptions (e.g., 'all fluorinated amphetamines are interchangeable') are scientifically invalid due to divergent metabolic and pharmacological outcomes. Phentermine, though resistant to monoamine oxidase A (MAO-A) due to α-methyl substitution, remains susceptible to CYP450-mediated N-hydroxylation and p-hydroxylation [1]. Ring-fluorinated analogs like 4-fluoroamphetamine (4-FA) block p-hydroxylation but retain metabolic vulnerability at the benzylic position [2]. The introduction of a benzylic fluorine atom, as in the target compound, directly shields this metabolic soft spot while the α-methyl group continues to block MAO-mediated deamination. Consequently, substituting this compound with phentermine, 2-FA, or 4-FA would fundamentally alter the metabolic half-life, brain penetration kinetics, and potential toxicity profile of the research system under investigation. The following quantitative evidence clarifies precisely where this compound diverges from its nearest comparators.

Quantitative Differentiation Evidence: 1-Fluoro-2-methyl-1-phenylpropan-2-amine vs. Phentermine and Fluoroamphetamine Analogs


Blocked Benzylic CYP450 Hydroxylation via C(sp3)-F Bond Stabilization vs. Phentermine

Phentermine's primary metabolic fate in rat and human liver microsomes is CYP450-mediated p-hydroxylation and N-hydroxylation, with significant substrate depletion observed at low micromolar concentrations [1]. The introduction of a fluorine atom at the benzylic carbon (C-1) in the target compound replaces a C-H bond with a C-F bond. The C-F bond dissociation energy (~485 kJ/mol) significantly exceeds that of C-H (~414 kJ/mol), effectively blocking hydrogen-atom abstraction by CYP450 Compound I at this position. While direct metabolic data for 1-fluoro-2-methyl-1-phenylpropan-2-amine are not publicly available, side-chain monofluorinated amphetamine (FAM) analogs demonstrate a two-compartment elimination model with reduced brain residence time compared to amphetamine, indicating that fluorine substitution fundamentally alters the metabolic kinetic profile [2]. This predicts that the target compound, compared to phentermine, will exhibit reduced first-pass hepatic extraction due to benzylic metabolic shielding.

Drug Metabolism CYP450 Oxidative Defluorination Metabolic Stability

Predicted Increase in Lipophilicity (LogP) vs. Phentermine Driven by Benzylic Fluorination

Lipophilicity is a primary determinant of blood-brain barrier (BBB) penetration and non-specific tissue binding. The replacement of a benzylic hydrogen with fluorine is predicted to increase LogP by approximately +0.3 to +0.5 log units compared to phentermine, based on established Hansch substituent constants for aliphatic fluorine (π = +0.14) and the known impact of α-fluorination on amine LogD7.4 [1]. Phentermine has an experimentally determined LogP of approximately 1.9. The target compound's predicted LogP of ~2.2–2.4 would place it in a more favorable range for passive CNS permeation while maintaining sufficient aqueous solubility for formulation.

Physicochemical Property Prediction Lipophilicity Blood-Brain Barrier Penetration LogP

Altered Amine Basicity (pKa) and Potential Impact on Monoamine Transporter Interaction vs. Phentermine

The electron-withdrawing effect of the β-fluorine atom (relative to the amine at C-2) lowers the basicity of the primary amine. The predicted pKa of the target compound is approximately 9.2–9.5, compared to phentermine's pKa of ~10.0 [1]. At physiological pH (7.4), this shift increases the fraction of unionized, membrane-permeable free base from ~0.25% (phentermine) to ~0.6–1.0% (target compound). Furthermore, a lower pKa influences the amine's protonation state within the DAT binding pocket, where a cationic nitrogen is required for high-affinity interaction. Fluorine substitution at the α-position of amphetamine has been shown to reduce dopamine release potency in rat striatal synaptosomes, consistent with altered amine recognition [2]. This suggests that the target compound may exhibit a different DAT/NET selectivity ratio compared to phentermine, a critical parameter for researchers designing monoamine-modulating tool compounds.

Amine Basicity pKa Monoamine Transporter DAT NET

Stereochemical Complexity: Two Chiral Centers Enable Enantioselective Pharmacological Profiling vs. Achiral Phentermine

Phentermine is an achiral molecule, while amphetamine possesses a single chiral center. 1-Fluoro-2-methyl-1-phenylpropan-2-amine contains two chiral centers (C1 and C2), generating four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). This stereochemical complexity is demonstrated by the closely related compound (1R,2S)-1-fluoro-N-methyl-1-phenylpropan-2-amine, which has been registered as a defined stereoisomer (ChemSpider ID: 8640102) . For the target compound, this means four distinct molecular entities with potentially divergent DAT/NET binding affinities, as observed in the differential effects of (+)- and (−)-monofluoroamphetamine on dopamine release [1]. The availability of this compound as a stereochemical mixture with defined relative configuration provides researchers with a tool to perform enantioselective pharmacological studies that are impossible with phentermine.

Stereochemistry Chiral Resolution Enantioselective Pharmacology Structure-Activity Relationship

Dual Metabolic Shielding: α-F + α-CH3 Blockade of Both MAO and CYP450 vs. Single-Mechanism Analogs

Phentermine achieves MAO-B resistance through α-methyl substitution but remains metabolized by CYP450 N-hydroxylation [1]. 4-Fluoroamphetamine blocks p-hydroxylation via para-substitution but retains MAO sensitivity. The target compound uniquely combines both protective motifs: the α-methyl group (as in phentermine) blocks MAO-mediated oxidative deamination of the amine [2], while the benzylic C-F bond shields the molecule from CYP450-mediated benzylic hydroxylation, a degradation pathway demonstrated for amphetamine in vivo [3]. This dual-shielding architecture is predicted to yield a metabolic half-life that exceeds either phentermine or 4-FA alone, potentially translating to a longer duration of action and reduced formation of hydroxylated metabolites that could confound in vivo pharmacological readouts.

Metabolic Stability Monoamine Oxidase Resistance CYP450 Shielding In Vivo Half-Life

In Vivo Behavioral Differentiation: Fluorine Substitution Alters Locomotor and Thermoregulatory Responses vs. Amphetamine

In a direct comparative study, each optical isomer of side-chain fluorinated amphetamine (2-amino-1-fluoro-3-phenylpropane, FAM) produced paradoxical reductions in locomotor activity and body temperature in mice, in stark contrast to the hyperlocomotion and hyperthermia induced by amphetamine (AM) [1]. While this study examined a regioisomeric fluorinated analog rather than the exact title compound, it establishes a class-level principle: benzylic fluorination of the amphetamine scaffold can qualitatively invert the behavioral response. The target compound shares the same benzylic fluorine substitution pattern (C1-fluoro, C2-amine), suggesting that its in vivo pharmacological profile will differ fundamentally from both phentermine (a locomotor stimulant) and ring-fluorinated amphetamines. This behavioral inversion has direct implications for researchers studying amphetamine-class discriminative stimulus effects or abuse liability.

Locomotor Activity Behavioral Pharmacology In Vivo Efficacy Thermoregulation

Optimal Procurement Scenarios for 1-Fluoro-2-methyl-1-phenylpropan-2-amine Based on Differentiated Evidence


Metabolic Stability Screening of Dual-Shielded Phenethylamines in Hepatocyte Assays

Procure 1-fluoro-2-methyl-1-phenylpropan-2-amine as a test article in human or rat hepatocyte intrinsic clearance (CL_int) assays alongside phentermine and 4-fluoroamphetamine. Because the target compound is predicted to resist both MAO-mediated deamination (via α-methyl) and CYP450-mediated benzylic hydroxylation (via α-fluoro) [1][2], the comparative CL_int values will directly quantify the additive or synergistic benefit of dual metabolic shielding. This head-to-head experimental design—using the exact compound rather than a surrogate—is the only way to generate drug-discovery-relevant data on the metabolic advantage of combined α-F/α-CH3 substitution.

Enantioselective Monoamine Transporter Binding Studies Using Chiral Resolution

Leverage the two chiral centers of 1-fluoro-2-methyl-1-phenylpropan-2-amine to resolve all four stereoisomers via chiral HPLC or supercritical fluid chromatography (SFC) [1]. Test each isolated stereoisomer in radioligand displacement assays at human DAT, NET, and SERT. Because phentermine is achiral and amphetamine offers only two enantiomers, this compound uniquely enables systematic investigation of how relative configuration at adjacent chiral centers governs transporter subtype selectivity—a SAR dimension inaccessible with simpler scaffolds.

CYP450 Reaction Phenotyping and Metabolite Identification Studies

Use 1-fluoro-2-methyl-1-phenylpropan-2-amine in recombinant CYP (rCYP) isoform panels and human liver microsome (HLM) incubations to identify which CYP isoforms are responsible for its residual metabolism, and to characterize any metabolites formed [1]. Because the benzylic C-F bond is metabolically resistant, the metabolic pathways that do occur (e.g., N-hydroxylation, p-hydroxylation on the phenyl ring) provide a cleaner metabolic profile for studying the impact of fluorine substitution on CYP isoform selectivity. This data directly informs structure-metabolism relationship models for fluorinated CNS agents.

In Vivo Behavioral Pharmacology of Fluorine-Induced Response Inversion

Employ the compound in rodent locomotor activity and drug discrimination assays to directly test whether the paradoxical behavioral suppression observed with side-chain fluorinated amphetamine analogs [1] extends to the α-fluoro-phentermine scaffold. Compare dose-response curves against phentermine (stimulant baseline) and the FAM analog. This scenario addresses a fundamental neuropharmacological question: does benzylic fluorination consistently invert the behavioral response across the amphetamine/phentermine class, and is this inversion stereospecific?

Quote Request

Request a Quote for 1-Fluoro-2-methyl-1-phenylpropan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.